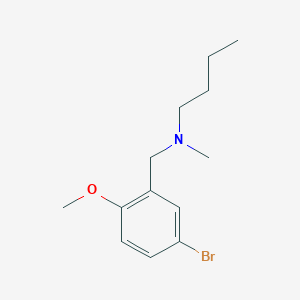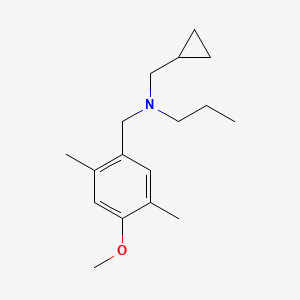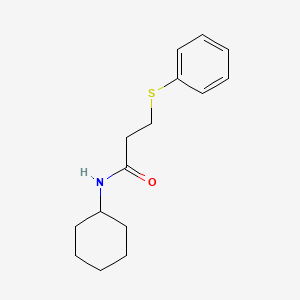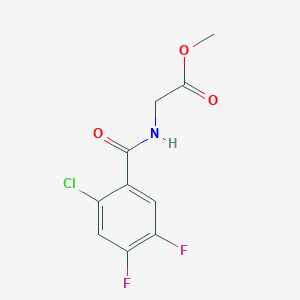
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2,4-imidazolidinedione, commonly known as CFPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPI belongs to the class of imidazolidinedione derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of CFPI is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cancer, diabetes, and inflammation. CFPI has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein tyrosine phosphatase 1B, which are involved in cancer and diabetes, respectively. CFPI has also been shown to modulate the activity of various transcription factors, including NF-κB and STAT3, which play a critical role in inflammation.
Biochemical and Physiological Effects:
CFPI has been shown to exhibit a wide range of biochemical and physiological effects, including apoptosis induction, cell cycle arrest, and modulation of glucose metabolism. CFPI has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. CFPI has also been shown to arrest the cell cycle at the G2/M phase, which leads to the inhibition of cancer cell proliferation. Additionally, CFPI has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFPI has several advantages for lab experiments, including its ease of synthesis, potent anticancer activity, and diverse therapeutic applications. However, CFPI also has several limitations, including its poor solubility in water and potential toxicity at high doses. Furthermore, CFPI has not been extensively studied in clinical trials, and its safety and efficacy in humans are yet to be determined.
Direcciones Futuras
There are several future directions for the research on CFPI, including the development of more potent and selective derivatives, the investigation of its mechanisms of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential applications of CFPI in other diseases, such as neurodegenerative disorders and infectious diseases, warrant further investigation. Overall, CFPI has significant potential for drug development, and further research is needed to fully understand its therapeutic applications.
Métodos De Síntesis
The synthesis of CFPI involves the condensation of 2-chloro-6-fluorobenzaldehyde and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with potassium hydroxide to yield CFPI. The synthesis of CFPI is relatively straightforward and can be achieved through a simple one-pot reaction.
Aplicaciones Científicas De Investigación
CFPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. CFPI has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CFPI has also been shown to possess antidiabetic properties by reducing blood glucose levels in animal models of diabetes. Additionally, CFPI has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-7-4-8-13(18)11(12)9-14-15(21)20(16(22)19-14)10-5-2-1-3-6-10/h1-9H,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGPQSQTVFTHW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)


![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![ethyl 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-ethyl-5-methyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B5184039.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)

![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)
![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)

![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)

